molecular formula C34H46ClN3O10 B1676224 Maytansine CAS No. 35846-53-8

Maytansine

Katalognummer: B1676224
CAS-Nummer: 35846-53-8
Molekulargewicht: 692.2 g/mol
InChI-Schlüssel: WKPWGQKGSOKKOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Maytansine is a potent cytotoxic agent that belongs to the ansamycin family of macrolides. It was originally isolated from the Ethiopian shrub Maytenus serrata. This compound exhibits strong antimitotic activity by inhibiting microtubule assembly, making it a powerful agent against rapidly proliferating cancer cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Maytansine can be synthesized through a series of complex organic reactions. One common method involves the use of organometallic reagents to produce maytansinol, which is then further modified to yield this compound . The process typically involves multiple steps, including oxidation and acylation reactions, under carefully controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves the fermentation of microorganisms such as Actinosynnema pretiosum, which naturally produce maytansinoids. The fermentation broth is then subjected to extraction and purification processes to isolate this compound .

Wissenschaftliche Forschungsanwendungen

Key Mechanisms:

  • Microtubule Destabilization : Inhibits the assembly of microtubules.
  • Cell Cycle Arrest : Causes mitotic arrest in cancer cells.
  • Induction of Apoptosis : Promotes programmed cell death through disrupted cellular functions.

Antibody-Drug Conjugates (ADCs)

The development of ADCs has been a significant advancement in utilizing maytansine for cancer therapy. By conjugating this compound with antibodies, researchers aim to enhance tumor specificity and reduce systemic toxicity. One notable ADC is trastuzumab emtansine (Kadcyla), which combines trastuzumab (an antibody targeting HER2) with this compound .

Clinical Insights:

  • Trastuzumab Emtansine : Approved for treating HER2-positive breast cancer, showing an interim overall response rate of 39% in clinical trials .
  • Cantuzumab Mertansine : An investigational ADC that has shown promise in early-phase clinical trials for various cancers .

Direct Anticancer Effects

This compound has demonstrated potent antitumor activity against various cancer types in preclinical studies. It has been effective against:

  • Lewis Lung Carcinoma
  • B16 Murine Melanoma
  • P388 Murine Lymphocytic Leukemia

These studies indicate that this compound can induce significant tumor regression at sub-nanomolar concentrations .

Notable Clinical Trials

  • Trastuzumab Emtansine (Kadcyla) :
    • Indication : HER2-positive breast cancer.
    • Results : Phase II trials indicated a 39% response rate among patients with metastatic disease .
  • Cantuzumab Mertansine :
    • Indication : Various solid tumors.
    • Findings : Early trials noted manageable toxicity profiles despite previous concerns about hepatotoxicity .

Adverse Effects

The systemic toxicity associated with this compound remains a concern, particularly peripheral neuropathy and hepatotoxicity observed in early clinical trials. These side effects have necessitated careful dose management and monitoring during treatment .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Maytansine is a potent natural compound derived from the plant Maytenus ovatus, recognized primarily for its significant anticancer properties. As a member of the ansamacrolide family, it exhibits remarkable biological activity, particularly as a microtubule-targeting agent. This article delves into the biological activity of this compound, its mechanisms of action, therapeutic potential, and recent advancements in its application through derivatives and antibody-drug conjugates (ADCs).

This compound exerts its effects primarily through the inhibition of microtubule assembly. It binds to tubulin, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. The binding affinity of this compound to tubulin is approximately KD1μmol/LK_D\approx 1\,\mu mol/L, positioning it near the vinblastine-binding site on tubulin . This inhibition results in:

  • Cell Cycle Arrest : Cells are unable to progress through mitosis.
  • Induction of Apoptosis : Following cell cycle arrest, programmed cell death is triggered.
  • Cytotoxicity : Effective at sub-nanomolar concentrations against various tumor types .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AnticancerInduces apoptosis in tumor cells
Microtubule InhibitionDisrupts microtubule dynamics
AntibacterialExhibits antibacterial properties

Therapeutic Applications and Limitations

Despite its potent biological activity, this compound's clinical utility has been limited due to its non-selective cytotoxicity and severe side effects. Initial clinical trials showed inadequate responses across various cancer types when used as a standalone treatment .

Case Study: Antibody-Drug Conjugates (ADCs)

To enhance the therapeutic index of this compound, researchers have developed ADCs that target specific cancer cell markers while delivering this compound directly to tumor sites. One notable example is mirvetuximab soravtansine , which targets folate receptor alpha (FRα) over-expressed in certain epithelial tumors. Clinical trials have demonstrated promising results in patients with platinum-resistant ovarian cancer .

Table 2: ADCs Utilizing this compound Derivatives

ADC NameTargetCancer TypeClinical Status
Mirvetuximab SoravtansineFolate Receptor AlphaOvarian CancerPhase 3 Trials
Other Investigational ADCsVarious TargetsSolid TumorsEarly Clinical Trials

Research Findings and Advances

Recent studies have focused on synthesizing this compound derivatives to improve efficacy and reduce toxicity. For instance, derivatives like DM1 and DM4 have shown enhanced potency with improved pharmacological profiles compared to the parent compound .

Key Research Insights

  • Cytotoxicity Studies : Derivatives were screened against multiple cancer cell lines, revealing structure-activity relationships that inform future drug design .
  • Metabolite Analysis : Cellular metabolites of this compound conjugates have been shown to retain significant antitumor activity, further supporting the development of targeted therapies .
  • Dynamic Instability : Research indicates that while this compound effectively inhibits microtubule polymerization, its derivatives exhibit varying effects on microtubule dynamic instability, which is crucial for understanding their mechanism of action .

Eigenschaften

IUPAC Name

(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[acetyl(methyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46ClN3O10/c1-18-11-10-12-26(45-9)34(43)17-25(46-32(42)36-34)19(2)30-33(5,48-30)27(47-31(41)20(3)37(6)21(4)39)16-28(40)38(7)23-14-22(13-18)15-24(44-8)29(23)35/h10-12,14-15,19-20,25-27,30,43H,13,16-17H2,1-9H3,(H,36,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPWGQKGSOKKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)C)C)C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46ClN3O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865793
Record name 11‐ChloroC‐21‐hydroxy‐12,20‐dimethoxy‐2,5,9,16‐ tetramethyl‐8,23‐dioxo‐4,24‐dioxa‐9,22‐ diazatetracyclo[19.3.1.110,14.03,5]hexacosa‐ 10,12,14(26),16,18‐pentaen‐6‐yl 2‐(N‐ methylacetamido)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

692.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35846-53-8
Record name Maitansine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.944
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maytansine
Reactant of Route 2
Reactant of Route 2
Maytansine
Reactant of Route 3
Reactant of Route 3
Maytansine
Reactant of Route 4
Reactant of Route 4
Maytansine
Reactant of Route 5
Reactant of Route 5
Maytansine
Reactant of Route 6
Reactant of Route 6
Maytansine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.